molecular formula C9H10Cl3N3 B13181407 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine

3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine

Cat. No.: B13181407
M. Wt: 266.6 g/mol
InChI Key: NIIYPBPHHCHDLP-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ and a molecular weight of 266.6 g/mol . This compound is characterized by a pyridazine ring substituted with three chlorine atoms and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 3,4,6-trichloropyridazine with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives, while oxidation or reduction reactions can lead to changes in the pyridazine ring’s oxidation state.

Scientific Research Applications

3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, pyridazine derivatives have been shown to inhibit enzymes involved in various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-5-(piperidin-1-yl)pyridazine
  • 3,6-Dichloro-4-(piperidin-1-yl)pyridazine
  • 3,5-Dichloro-4-(piperidin-1-yl)pyridazine

Uniqueness

3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is unique due to the specific arrangement of chlorine atoms on the pyridazine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

3,4,6-trichloro-5-piperidin-1-ylpyridazine

InChI

InChI=1S/C9H10Cl3N3/c10-6-7(9(12)14-13-8(6)11)15-4-2-1-3-5-15/h1-5H2

InChI Key

NIIYPBPHHCHDLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NN=C2Cl)Cl)Cl

Origin of Product

United States

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